molecular formula C35H58O10 B1139784 Filipin II CAS No. 38620-77-8

Filipin II

Cat. No. B1139784
CAS RN: 38620-77-8
M. Wt: 638.8
InChI Key:
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Description

Synthesis Analysis

The synthesis of Filipin III, a closely related compound, provides insight into the synthetic strategies applicable to Filipin II. The total synthesis of Filipin III was achieved through a stereoselective carbon-carbon bond-forming strategy, utilizing cyanohydrin acetonide alkylation and reductive decyanation sequence. The polyene segment was prepared from L-ascorbic acid, indicating the potential pathways for Filipin II synthesis as well (Richardson & Rychnovsky, 1997).

Molecular Structure Analysis

The molecular structure of Filipin III, a compound closely related to Filipin II, has been elucidated through solution NMR structures, revealing it as a rod-shaped molecule with an amphiphilic structure. This structure consists of an all-syn 1,3-polyol motif and a conjugated pentaene moiety. The detailed structure provides a framework for understanding Filipin II's molecular configuration (Volpon & Lancelin, 2000).

Chemical Reactions and Properties

Filipin compounds, including Filipin II, interact with cholesterol to form complexes, altering membrane lipid organization. This interaction is crucial for understanding the chemical behavior of Filipin II in biological systems. The formation of Filipin-cholesterol complexes perturbs membrane organization and influences hemolysis of erythrocytes, highlighting the compound's significant chemical properties (Behnke, Tranum-Jensen, & van Deurs, 1984).

Physical Properties Analysis

The physical properties of Filipin II can be inferred from studies on Filipin III and related compounds. These studies have shown that Filipin compounds exhibit specific interactions with cholesterol, affecting the physical properties of biological membranes. The analysis of Filipin-induced lesions in planar phospholipid bilayers has provided insights into the effects of Filipin on membrane structure, which are crucial for understanding the physical behavior of Filipin II (Santos et al., 1998).

Chemical Properties Analysis

The interaction of Filipin with sterols, particularly cholesterol, defines its chemical properties. This interaction is stereochemically and stoichiometrically defined, leading to the formation of a Filipin-sterol complex. This complex formation is specific for sterols and has been demonstrated to mediate changes in membrane permeability, providing a basis for understanding the chemical properties of Filipin II in biological contexts (Norman et al., 1972).

Scientific Research Applications

  • Filipin II, as a component of the polyene antibiotic filipin, interacts with cell membranes, particularly those containing cholesterol. This interaction can disrupt liposomes and biological membranes, as demonstrated in a study by Sessa and Weissmann (1968) (Sessa & Weissmann, 1968).

  • Filipin II is effective in producing bioactive derivatives during filipin III biosynthesis, as shown in the genetic manipulation of Streptomyces filipinensis. This process yields compounds with enhanced antifungal bioactivity, as detailed by Payero et al. (2015) (Payero et al., 2015).

  • Behnke, Tranum-Jensen, and van Deurs (1984) utilized filipin as a cytochemical probe to study the distribution of cholesterol in cell membranes. Their work provides insights into the interaction of filipin with red blood cell membranes (Behnke, Tranum-Jensen, & van Deurs, 1984).

  • Filipin's interaction with cholesterol in cellular membranes, leading to the formation of Filipin-cholesterol complexes, is a valuable tool for studying membrane sterols. This application is evident in research by Arthur, Heinecke, and Seyfried (2011), where they used filipin as a histochemical marker for cholesterol in GM1 gangliosidosis mouse brain (Arthur, Heinecke, & Seyfried, 2011).

  • The ability of filipin, including Filipin II, to probe and visualize cholesterol in various biological membranes has been instrumental in understanding membrane dynamics, cholesterol distribution, and cell pathology, as observed in studies spanning decades, from early work in 1968 to more recent research in 2015.

properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIXNQVKVPYZHL-YWSRBNGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filipin II

CAS RN

38620-77-8
Record name Filipin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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